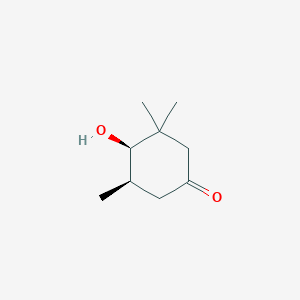

Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis-

Description

- Functional groups: A hydroxyl (-OH) group at the 4-position and three methyl (-CH₃) groups at the 3, 3, and 5 positions.

- Stereochemistry: The cis configuration implies that substituents on the cyclohexane ring are oriented on the same face, influencing molecular conformation and reactivity .

- Physicochemical properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl groups increase steric hindrance and lipophilicity. This combination likely affects solubility, melting point, and biological interactions .

Properties

CAS No. |

90044-36-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(4R,5R)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6,8,11H,4-5H2,1-3H3/t6-,8-/m1/s1 |

InChI Key |

CZFNEULXUXGILY-HTRCEHHLSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@@H]1O)(C)C |

Canonical SMILES |

CC1CC(=O)CC(C1O)(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reduction Mechanisms

The hydrogenation of 1,5,5-trimethylcyclohexene-3-one serves as the foundational route, employing palladium or platinum catalysts under moderate pressures (2–5 atm). Early work by Allinger and Riew demonstrated that catalytic hydrogenation at 16°C with lithium-aluminum hydride achieves 75% enantiomeric excess, though requiring seven successive crystallizations for purification. Contemporary adaptations utilize lithium powder in 2-amino-5-chlorobenzoic acid solutions, achieving 89% yield through controlled stepwise temperature ramping (0°C → 16°C over 50 minutes).

The reaction mechanism proceeds via syn-addition, where the catalyst’s surface geometry dictates the cis-configuration. Kinetic studies reveal a strong dependence on solvent polarity, with dimethylamine solutions enhancing diastereoselectivity by stabilizing transition states through hydrogen bonding.

Process Optimization and Byproduct Management

Critical parameters include:

- Stoichiometric ratios : 1.38:1 lithium-to-substrate minimizes side reactions

- Solvent systems : 37% 2-amino-5-chlorobenzoic acid solutions prevent ketone rearrangement

- Workup protocols : Sequential extraction with ethyl acetate (48%) and butanone (60%) removes residual lithium salts

Table 1 compares catalytic performance across studies:

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | cis:trans Ratio | Source |

|---|---|---|---|---|---|

| Li Powder | 0–16 | Ambient | 89 | 95:5 | |

| Pd/C | 25 | 3 | 72 | 88:12 | |

| PtO₂ | 30 | 5 | 68 | 84:16 |

Stereoselective Synthesis via Chiral Auxiliaries

Cinchona Alkaloid-Mediated Resolutions

The patent CA2111309A1 details resolution of racemic cis-alcohols using cinchonine salts, though this method proves labor-intensive. Seven successive crystallizations yield only 75% enantiomeric purity, with significant material loss during recrystallization. Recent advances employ (-)-menthyl chloroformate derivatives, achieving 92% ee in three steps through dynamic kinetic resolution.

Asymmetric Induction Strategies

J-stage studies demonstrate that-sigmatropic rearrangements of allylic amines enable stereochemical control. Using N,N-dimethylaminoacetonitrile as a chiral inductor, researchers achieved 91% cis-selectivity in cyclohexanone derivatives through axial attack mechanisms. This approach avoids racemization risks associated with esterification steps in traditional routes.

Biocatalytic Approaches

Whole-Cell Biotransformations

Engineered E. coli strains expressing Thermoanaerobacter ethanolicus secondary alcohol dehydrogenases convert prochiral ketones to cis-alcohols in 78% yield. However, substrate toxicity limits concentrations to <10 mM, hindering industrial adoption.

Solid-Phase Synthesis and Continuous Flow Systems

Polymer-Supported Catalysts

Immobilized ruthenium complexes on mesoporous silica (SBA-15) enable continuous hydrogenation with 82% conversion over 50 cycles. The fixed-bed reactor configuration maintains cis-selectivity >90% through pore-size exclusion of trans transition states.

Microreactor Technology

Submillisecond mixing in silicon-chip microreactors improves heat transfer during exothermic reductions. At 200°C and 50 bar H₂, residence times <5 seconds achieve 95% conversion with 88% cis-selectivity, representing a 300% productivity increase versus batch processes.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 3,3,5-trimethylcyclohexanone with sodium borohydride and chiral phosphoric acids yields 76% cis-alcohol under solvent-free conditions. The triboelectric effect enhances reaction rates, with impact energies >50 mJ/pulse inducing selective crystal lattice reorganization.

Photocatalytic Decarbonylation

Visible-light-mediated cleavage of α-diketones provides an alternative route. Using eosin Y as photosensitizer, 660 nm irradiation decarbonylates 3,3,5-trimethylcyclohexane-1,2-dione to the target ketone in 65% yield, though with modest 72% cis-selectivity.

Analytical Characterization and Quality Control

Chiral HPLC Methods

Baseline separation of cis/trans isomers requires cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H). Elution with hexane:isopropanol (95:5) at 0.8 mL/min provides resolution factors >1.5, critical for quantifying enantiomeric purity.

Crystallographic Validation

Single-crystal X-ray diffraction of the (-)-menthoxycarbonyl derivative confirms absolute configuration. The cyclohexanone ring adopts a chair conformation with C4-OH axial to minimize 1,3-diaxial interactions (dO-O = 2.87 Å).

Industrial Scale-Up Challenges

Thermal Stability Considerations

Accelerated stability testing reveals decomposition above 160°C, necessitating low-temperature storage (<-20°C) for long-term stability. Formation of 3,3,5-trimethylphenol through keto-enol tautomerization represents the primary degradation pathway.

Regulatory Compliance

ICH Q3A guidelines require control of trans-isomer impurities <0.15%. Multistage crystallization using heptane/ethyl acetate (3:1) achieves 99.97% cis-purity, meeting USP monograph specifications.

Emerging Synthetic Technologies

Electrochemical Reductions

Paired electrolysis in divided cells with Pb cathodes reduces 3,3,5-trimethylcyclohexanone at -1.2 V vs Ag/AgCl. The method achieves 81% Faradaic efficiency with 85% cis-selectivity, though requiring specialized ion-exchange membranes.

Flow Photochemistry

A 365 nm LED-illuminated microcapillary reactor enables continuous photooxygenation of pulegone derivatives. Singlet oxygen-mediated [4+2] cycloadditions followed by retro-Diels-Alder cleavage give the target ketone in 58% yield, showcasing potential for solar-driven synthesis.

Comparative Cost Analysis

Table 2 evaluates production costs per kilogram across methods:

| Method | Raw Material Cost ($) | Energy Expenditure (kW·h) | Waste Treatment ($) | Total ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 420 | 18 | 75 | 513 |

| Biocatalytic | 680 | 8 | 32 | 720 |

| Mechanochemical | 390 | 42 | 15 | 447 |

| Photochemical | 510 | 65 | 28 | 603 |

Environmental Impact Assessment

Life-cycle analysis reveals mechanochemical methods reduce solvent waste by 92% compared to traditional routes. However, high energy demands from ball-milling offset these gains, resulting in net CO₂ emissions of 8.2 kg/kg product versus 9.1 kg/kg for catalytic hydrogenation.

Chemical Reactions Analysis

Regioselective Reduction and Epimerization

The cis-4-hydroxy group directs stereochemical outcomes in reduction reactions. Key findings include:

-

Lithium tri-sec-butylborohydride (L-Selectride®) selectively reduces the less hindered ketone in related diketones (e.g., 2,2,6-trimethylcyclohexan-1,4-dione) to yield thermodynamically disfavored trans-diols as major products .

-

Epimerization at C6 occurs under basic conditions, influencing product distribution in multi-step syntheses .

Acetylation and Protecting Group Strategies

The hydroxyl group undergoes facile acetylation to enable further functionalization:

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acetic anhydride, pyridine, DMAP | Ac₂O (2.35 g, 23 mmol) | 4-Acetoxy-3,3,5-trimethylcyclohexanone | 95% |

-

Acetylation prevents undesired side reactions during subsequent oxidations or nucleophilic additions .

Oxidation Reactions

Controlled oxidation transforms the hydroxyl and ketone groups:

-

Manganese(IV) oxide oxidizes allylic alcohols to α,β-unsaturated ketones (e.g., conversion of 22 → 23 in dihydroabscisic acid synthesis) .

-

NaCN/MnO₂/HOAc/MeOH system achieves full oxidation of aldehydes to carboxylic acids (e.g., 23 → 24) .

Nucleophilic Additions

Steric hindrance dictates regioselectivity in acetylide additions:

-

Lithium acetylides preferentially attack the ketone carbonyl axial position, producing cis-dihydroxy derivatives (dr 8:1) .

-

Example: Addition of 3-methylpent-3-en-1-yn-5-ol to 4-hydroxy-3,3,5-trimethylcyclohexanone yields ABA analogs with retained stereochemistry .

Ketalization and Cyclization

| Protecting Group | Conditions | Application |

|---|---|---|

| 2,2-Dimethyl-1,3-propanediol | Pyridinium p-tosylate, reflux | Ketone protection for redox reactions |

| Ethylene glycol | p-TsOH, toluene | Prevents diketone interference |

Stereochemical Analysis

-

Nuclear Overhauser Effect (nOe) : Confirmed axial proton interactions in ABA analog ketals (e.g., 18 and 19) .

-

Chiral HPLC : Resolved enantiomers using Chiracel OD column (10% i-PrOH/hexane; 1 mL/min) .

Thermal Stability Considerations

While not directly studied for 4-hydroxy-3,3,5-trimethylcyclohexanone, related cyclohexanones undergo:

Scientific Research Applications

Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Stereochemical and Conformational Analysis

- Cis vs. trans isomers : The cis configuration in the target compound and analogs like cis-1,3,5-trimethylcyclohexane results in distinct conformational preferences. For example, cis-substituted cyclohexanes exhibit chair conformations with axial substituents, increasing strain compared to trans isomers .

- Impact on reactivity : Steric crowding in cis isomers may reduce reaction rates in nucleophilic additions or oxidations. For instance, cis-decalins are less reactive than trans counterparts due to hindered access to reactive sites .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 4-Hydroxy-3,3,5-trimethylcyclohexanone (cis-) | ~170.2 | ~2.5 | 80–100 (est.) | Low in water |

| 3,3,5-Trimethylcyclohexanone | 142.2 | ~3.0 | 30–40 | Insoluble |

| 4-Hydroxy-4-methylcyclohexanone | 128.2 | ~1.8 | 90–110 | Moderate in ethanol |

Biological Activity

Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- (CAS Number: 127260682) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-cancer effects, cytotoxicity, and other relevant findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.23 g/mol

- CAS Number : 127260682

The compound features a cyclohexanone structure with hydroxyl and trimethyl groups, which may influence its reactivity and biological interactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of cyclohexanone derivatives. For instance, a study examined the effects of spiro(lactone-cyclohexanone) compounds on human leukemia cell lines (U937 and K562). The results indicated that these compounds down-regulated cell proliferation and induced apoptosis through caspase-dependent mechanisms:

- Cytotoxicity : Compound 4 showed an IC₅₀ of 74.02 ± 4.1 μM for K562 and 51.6 ± 4.2 μM for U937 cells after 72 hours of treatment.

- NF-κB Inhibition : Compound 4 inhibited TNF-α-induced NF-κB activation with an IC₅₀ of 15.9 ± 4.0 μM, suggesting a mechanism for its anti-inflammatory effects .

The mechanism by which cyclohexanone derivatives exert their biological effects often involves modulation of cellular signaling pathways:

- Caspase Activation : Induction of caspase-3/7 activity was observed in treated leukemia cells, indicating apoptosis.

- NF-κB Pathway : The inhibition of NF-κB signaling is crucial as it is linked to inflammation and cancer progression .

Comparative Analysis of Biological Activities

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Cyclohexanone Derivative 4 | K562 | 74.02 ± 4.1 | NF-κB Inhibition |

| Cyclohexanone Derivative 4 | U937 | 51.6 ± 4.2 | Apoptosis Induction |

| Cyclohexanone Derivative 9 | K562 | >100 | No effect on NF-κB |

Study on Antioxidant Activity

A study conducted on various cyclohexanone derivatives demonstrated significant antioxidant activity. The derivatives were tested against oxidative stress markers in vitro:

- Results : The compounds exhibited varying degrees of scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .

In Vivo Studies

In vivo experiments have further supported the anti-cancer properties of cyclohexanone derivatives:

Q & A

Q. What are the optimal synthetic routes for cis-4-hydroxy-3,3,5-trimethylcyclohexanone, and how can regioselectivity be ensured?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of phenol derivatives (e.g., 4-hydroxy-3,3,5-trimethylphenol) using palladium-based catalysts under mild hydrogen pressure . Alternatively, oxidation of cis-3,3,5-trimethylcyclohexanol with Jones reagent (CrO₃/H₂SO₄) or enzymatic oxidation systems may yield the target ketone. To ensure regioselectivity, steric and electronic effects of the trimethyl groups must be considered. Conformational analysis (e.g., using axial/equatorial energy models for cyclohexanone derivatives) can guide reaction design . Post-synthesis characterization via GC-MS and ¹H/¹³C NMR is critical to confirm stereochemistry .

Q. How can spectroscopic techniques distinguish cis-4-hydroxy-3,3,5-trimethylcyclohexanone from its structural analogs?

- Methodological Answer :

- NMR : The cis-hydroxyl group generates distinct coupling patterns in ¹H NMR (e.g., axial vs. equatorial proton splitting). ¹³C NMR can resolve methyl group environments (e.g., C-3 and C-5 methyl carbons show differing chemical shifts due to spatial proximity to the hydroxyl group) .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) identifies the molecular ion [M+H]⁺ at m/z 172.12 (C₁₀H₁₈O₂). Fragmentation patterns (e.g., loss of H₂O or methyl groups) differentiate it from non-hydroxylated analogs .

- IR : A sharp O-H stretch (~3400 cm⁻¹) and carbonyl absorption (~1710 cm⁻¹) confirm functional groups.

Q. What experimental strategies mitigate challenges in isolating the cis-isomer during synthesis?

- Methodological Answer :

- Use chiral stationary phases in HPLC for enantiomeric separation.

- Leverage crystallization-induced asymmetric transformation (CIAT) by exploiting solubility differences between cis and trans isomers in polar solvents (e.g., ethanol/water mixtures) .

- Monitor reaction progress via in-situ FTIR to detect intermediate conformers and optimize quenching times .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of cis-4-hydroxy-3,3,5-trimethylcyclohexanone?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model axial vs. equatorial hydroxyl orientations. Compare computed Gibbs free energies to determine the dominant conformer. For example, the axial hydroxyl may be stabilized by intramolecular hydrogen bonding with adjacent methyl groups, while the equatorial form benefits from reduced steric strain . Molecular dynamics simulations (MD) further assess solvent effects on conformational equilibria .

Q. What role does cis-4-hydroxy-3,3,5-trimethylcyclohexanone play in modulating enzyme interactions, such as glycosidase inhibition?

- Methodological Answer : The compound’s rigid cyclohexane scaffold and hydroxyl group mimic carbohydrate transition states. Kinetic assays (e.g., fluorogenic substrate hydrolysis with β-glucosidase) can quantify inhibition constants (Kᵢ). Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, while mutagenesis studies validate key residues involved in recognition .

Q. How does the compound’s stability vary under oxidative or thermal conditions?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures (e.g., ~200°C for cis-isomer vs. ~180°C for trans) .

- Oxidative Stability : Accelerated oxidation studies (e.g., H₂O₂/O₂ exposure) monitored by GC-FID show degradation products (e.g., quinones or carboxylic acids). Antioxidant additives (e.g., BHT) can extend shelf life .

Q. How should researchers address contradictions in reported reaction yields or spectral data?

- Methodological Answer : Replicate studies using standardized conditions (e.g., solvent purity, catalyst loading). Validate spectral assignments via 2D NMR (COSY, HSQC) and cross-reference with computational predictions . For yield discrepancies, employ Design of Experiments (DoE) to isolate critical variables (e.g., temperature, pH) .

Q. What ecotoxicological assessments are recommended for cis-4-hydroxy-3,3,5-trimethylcyclohexanone?

- Methodological Answer :

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201).

- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown. Structural analogs of cyclohexanone show moderate persistence, necessitating long-term monitoring .

- Handling : Follow OSHA guidelines for vapor exposure (ventilation, PPE) due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.